N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
Compounds with structural features similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide have been synthesized and evaluated for their antimicrobial activities. For example, derivatives containing the fluorophenyl and nitrophenyl groups have shown high activity against Mycobacterium smegmatis, indicating potential use in developing antimicrobial agents (Yolal et al., 2012).
Optical Storage and Photoinduced Birefringence
Azo polymers incorporating nitrophenyl groups have been studied for reversible optical storage, exhibiting photoinduced birefringence. This suggests that compounds with nitrophenyl moieties might find applications in the development of optical storage materials with high photoinduced birefringence efficiency (Meng et al., 1996).
Radiotracer Development for PET
Compounds structurally related to the target molecule, especially those incorporating fluorophenyl and piperazine units, have been explored as PET radiotracers. These compounds are useful in studying various biological targets, indicating the potential application of the specified compound in developing new radiotracers for imaging studies (Katoch-Rouse & Horti, 2003).
Synthesis of Di- and Mono-Oxalamides
Research into the synthesis of oxalamide derivatives, including structures similar to the target compound, provides methodologies for creating a wide range of oxalamide-based compounds. These methodologies could be applied to synthesize new compounds with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).
Sigma Ligand Development
Compounds with phenylpiperazine structures have been investigated for their high affinity to sigma receptors. This suggests potential applications in developing therapeutic agents targeting the sigma receptors for treating various neurological and psychiatric disorders (Perregaard et al., 1995).
Safety and Hazards
Mechanism of Action
- Its role includes degradation of elastin fibers, which contributes to tissue inflammation and remodeling .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. Not specified. No details provided. Not documented. Not characterized. Data unavailable .
Result of Action
Action Environment
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O4/c1-25-10-12-26(13-11-25)19(15-6-8-16(22)9-7-15)14-23-20(28)21(29)24-17-4-2-3-5-18(17)27(30)31/h2-9,19H,10-14H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFVOHGZWLUNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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